molecular formula C29H27N5O B12212154 N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

Cat. No.: B12212154
M. Wt: 461.6 g/mol
InChI Key: IELBTWMHOJGDFK-UHFFFAOYSA-N
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Description

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl, dimethyl, and phenyl groups, and finally the attachment of the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to reduce costs and improve scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27N5O

Molecular Weight

461.6 g/mol

IUPAC Name

N-[4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide

InChI

InChI=1S/C29H27N5O/c1-19-26(18-22-10-6-4-7-11-22)28(32-25-16-14-24(15-17-25)31-21(3)35)34-29(30-19)27(20(2)33-34)23-12-8-5-9-13-23/h4-17,32H,18H2,1-3H3,(H,31,35)

InChI Key

IELBTWMHOJGDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C)C)C5=CC=CC=C5

Origin of Product

United States

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